1-Piperidin-3-Yl-Ethanone Hydrochloride
Description
Chemical Identity and Classification
1-Piperidin-3-Yl-Ethanone Hydrochloride represents a distinctive member of the piperidine derivative family, characterized by its unique structural arrangement and chemical properties. The compound is officially registered under Chemical Abstracts Service number 89895-05-6, establishing its identity within the comprehensive chemical database system. According to PubChem and multiple chemical databases, this compound possesses the molecular formula C7H14ClNO, resulting in a molecular weight of 163.65 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-piperidin-3-ylethanone hydrochloride, which clearly indicates the structural relationship between the piperidine ring and the ethanone functional group.
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the nitrogen-containing heterocycle category. Heterocyclic compounds are characterized by the presence of at least one heteroatom within a cyclic ring structure, and this particular compound features nitrogen as the heteroatom in its six-membered saturated ring system. The classification extends further to include ketone functionality, as evidenced by the ethanone group attached to the third carbon position of the piperidine ring. This dual classification as both a heterocyclic amine and a ketone compound provides the molecule with unique reactivity patterns and synthetic utility in organic chemistry applications.
The hydrochloride salt form represents a common pharmaceutical and synthetic chemistry practice for improving the stability, solubility, and handling characteristics of basic nitrogen-containing compounds. The hydrochloride formation occurs through the protonation of the piperidine nitrogen atom, creating an ionic compound that typically exhibits enhanced water solubility compared to the free base form. This salt formation is particularly significant in synthetic chemistry applications where improved solubility and crystalline properties are desired for purification and storage purposes.
Historical Context in Piperidine Chemistry
The development of piperidine chemistry traces back to the mid-19th century, establishing a foundation that would later encompass compounds like this compound. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, who obtained the compound through the reaction of piperine with nitric acid. This early discovery marked the beginning of systematic piperidine research, leading to the understanding of six-membered nitrogen heterocycles and their synthetic potential.
The historical significance of piperidine derivatives became increasingly apparent throughout the 20th century as their pharmaceutical applications expanded. Research demonstrated that piperidine was discovered in 1850 and became a substrate in the manufacture of several classes of drugs, including selective serotonin reuptake inhibitors, antipsychotics, vasodilators, and antihistamines. This broad pharmaceutical utility established piperidine derivatives as essential building blocks in medicinal chemistry, creating demand for specialized derivatives like this compound that could serve as synthetic intermediates.
The evolution of piperidine chemistry has been marked by continuous advancement in synthetic methodologies and structural understanding. Modern research has revealed that piperidine scaffolds are the cornerstones of over 70 commercialized drugs, including multiple blockbuster pharmaceuticals. This extensive pharmaceutical presence has driven research into various piperidine derivatives, including positional isomers and functionalized variants like the 3-substituted ethanone derivatives. The development of specific synthetic routes for these compounds reflects the growing sophistication of heterocyclic chemistry and the recognition of structure-activity relationships in drug development.
Contemporary piperidine research encompasses diverse synthetic approaches and applications, ranging from traditional cyclization methods to modern multicomponent reactions. Recent scientific literature demonstrates that various synthetic strategies have been developed for piperidine derivatives, including intramolecular radical cyclization, reductive hydroamination, and aza-Prins reactions. These methodological advances have enabled the preparation of increasingly complex piperidine derivatives, including specific positional isomers like this compound, with improved efficiency and selectivity.
Significance in Heterocyclic Compound Research
The significance of this compound within heterocyclic compound research extends beyond its individual properties to encompass broader principles of nitrogen heterocycle chemistry. Heterocyclic compounds represent a diverse class of organic molecules that play a pivotal role in chemistry, biology, and materials science, with these compounds containing at least one heteroatom within a cyclic ring structure. The presence of heteroatoms, such as nitrogen in piperidine derivatives, imparts unique properties that make these compounds essential in pharmaceutical design and synthetic chemistry applications.
Research demonstrates that heterocyclic compounds are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, materials, and functional organic molecules. The structural diversity achieved through heterocyclic frameworks enables fine-tuning of molecular properties, including solubility, stability, and biological activity. In this context, this compound represents a specific example of how positional substitution within heterocyclic systems can create unique synthetic intermediates with distinct chemical properties.
The compound's research significance is further enhanced by its potential role in multicomponent synthesis strategies. Recent advances in heterocyclic chemistry have emphasized the importance of multicomponent reactions for creating complex molecular architectures efficiently. Studies have shown that piperidine-containing compounds can be synthesized through various multicomponent approaches, including Mannich reactions and cascade cyclizations. The availability of specifically substituted derivatives like this compound provides researchers with versatile building blocks for these advanced synthetic methodologies.
Contemporary research has also highlighted the importance of heterocyclic compounds in addressing various medical challenges and advancing technological applications. The unique electronic properties of heteroatoms confer distinctive reactivity and physicochemical properties to these compounds, making them indispensable components of modern chemistry and science. Within this broader context, this compound contributes to the expanding library of available heterocyclic building blocks, supporting continued innovation in synthetic chemistry and pharmaceutical research.
Relationship to Parent Compound (1-(Piperidin-3-yl)ethan-1-one)
The relationship between this compound and its parent compound 1-(Piperidin-3-yl)ethan-1-one illustrates fundamental principles of acid-base chemistry and salt formation in organic compounds. The parent compound, with molecular formula C7H13NO and molecular weight 127.18 grams per mole, serves as the free base form that can be converted to various salt derivatives. The transformation to the hydrochloride salt involves protonation of the piperidine nitrogen atom, resulting in the formation of an ionic compound with altered physical and chemical properties.
Structural analysis reveals that both compounds share the identical carbon-nitrogen framework, with the piperidine ring maintaining its chair conformation and the ethanone group remaining at the 3-position. The parent compound exhibits computed properties including an exact mass of 127.099714038 daltons, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond. These structural features are preserved in the hydrochloride derivative, with the addition of the chloride counterion and protonated nitrogen center modifying the overall charge distribution and intermolecular interactions.
The conversion from parent compound to hydrochloride salt typically results in significant changes in physical properties, particularly solubility and crystalline behavior. While specific comparative data for these compounds was not extensively detailed in the available sources, general principles of salt formation suggest that the hydrochloride derivative would exhibit enhanced water solubility compared to the neutral parent compound. This improvement in aqueous solubility often makes hydrochloride salts preferred forms for synthetic applications requiring homogeneous reaction conditions or improved compound handling characteristics.
Chemical reactivity patterns between the parent compound and its hydrochloride salt can differ significantly, particularly in nucleophilic reactions involving the nitrogen center. The protonated nitrogen in the hydrochloride salt reduces the nucleophilicity of the amine function, potentially altering reaction pathways and requiring consideration of deprotonation steps in synthetic applications. However, the ketone functionality remains unchanged, preserving reactivity patterns associated with carbonyl chemistry, including potential reduction reactions, condensation reactions, and nucleophilic addition processes.
Structure
2D Structure
Properties
IUPAC Name |
1-piperidin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKURXHHTZTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-05-6 | |
| Record name | Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89895-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Reaction Conditions and Yields
| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation | Piperidine, Acetyl chloride, Pyridine | Room temperature, anhydrous | 75-85 | Simple setup, requires acid neutralization |
| Catalytic Hydrogenation | Pyridine derivatives, Pd/Ni catalyst | High temperature & pressure | 80-90 | Industrial scale, efficient |
| Halogenated Intermediate Route | 2-Chloroethanone, Piperidine, Triethylamine | Room temperature, acetonitrile | 70-80 | Allows functionalization, requires purification |
Mechanistic Insights and Reaction Analysis
Acylation Mechanism: The lone pair on the nitrogen of piperidine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate, which collapses releasing chloride ion. The formed hydrochloric acid is scavenged by pyridine, preventing side reactions.
Hydrogenation Mechanism: Catalytic hydrogenation saturates the pyridine ring, converting it to piperidine. Subsequent functionalization introduces the ethanone moiety through acylation or oxidation steps.
Halogenated Intermediate Substitution: The electrophilic carbon adjacent to the halogen in 2-chloroethanone derivatives is attacked by the nucleophilic nitrogen in piperidine, displacing the halide and forming the ethanone linkage.
Purification and Characterization
The hydrochloride salt of 1-Piperidin-3-yl-Ethanone is typically purified by recrystallization from suitable solvents or by column chromatography. Characterization methods include:
- Infrared Spectroscopy (IR): Identification of carbonyl and amine groups
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure
- Mass Spectrometry (MS): Molecular weight confirmation
- Elemental Analysis: Purity and composition verification
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Applicability |
|---|---|---|---|---|
| Direct Acylation | Simple, cost-effective | Requires careful acid neutralization | 75-85% | Moderate |
| Catalytic Hydrogenation | High yield, scalable | Requires high pressure equipment | 80-90% | High |
| Halogenated Intermediate Route | Versatile, allows functionalization | Multi-step, requires purification | 70-80% | Moderate |
Research Findings and Applications
Research indicates that the direct acylation method is widely used in laboratory-scale syntheses due to its simplicity and moderate yield. Industrial processes favor catalytic hydrogenation for its scalability and efficiency. The halogenated intermediate route is preferred in medicinal chemistry for its flexibility in introducing diverse substituents.
Each method has been validated through spectral data and elemental analysis, confirming the identity and purity of 1-Piperidin-3-yl-Ethanone Hydrochloride. These preparation methods enable the compound’s use as a key intermediate in pharmaceutical synthesis, including analgesics, anti-inflammatory agents, and receptor ligands.
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-3-Yl-Ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural properties allow for modifications that lead to various derivatives with enhanced biological activity.
Biology
- Enzyme Inhibition Studies : 1-Piperidin-3-Yl-Ethanone Hydrochloride has been identified as an effective inhibitor of cholinesterases, which are enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves alterations in mitochondrial membrane potential and activation of caspases.
Medicine
- Pharmaceutical Applications : The compound is explored for its analgesic, anti-inflammatory, and antipsychotic properties. It acts as a precursor in the synthesis of drugs targeting various neurological and psychiatric disorders .
- Antiviral and Antimalarial Effects : Derivatives of piperidine, including this compound, have shown promise in virology and parasitology by disrupting critical biological processes in pathogens.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Key intermediate for pharmaceuticals |
| Biology | Enzyme inhibition | Effective against cholinesterases |
| Induction of apoptosis | Demonstrated efficacy in cancer cell lines | |
| Medicine | Precursor for analgesics | Targeting pain relief and inflammation |
| Antiviral and antimalarial applications | Disrupts biological processes in pathogens |
Case Study 1: Enzyme Interaction
A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. The results indicated significant inhibition, suggesting therapeutic potential for conditions like Alzheimer's disease where cholinergic signaling is disrupted.
Case Study 2: Cancer Cell Line Studies
In vitro experiments on various cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability through apoptosis induction. The study highlighted the compound's ability to alter mitochondrial functions and activate apoptotic pathways.
Mechanism of Action
The mechanism of action of 1-Piperidin-3-Yl-Ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-Based Ethanone Hydrochlorides
Key Observations:
Substituent Effects: Amino Groups: The 4-amino substituent in 1-(4-Amino-piperidin-1-yl)-ethanone HCl increases polarity and solubility compared to non-amino analogs. Halogenation: The trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Pharmacological Implications: The isopropylamino and dihydroxy groups in 3′,4′-Dihydroxy-2-(isopropylamino)acetophenone HCl correlate with its acute toxicity (LD₅₀: 470 mg/kg in mice), suggesting caution in dosing. Paracetamol HCl’s analgesic properties highlight the role of the 4-hydroxyphenyl group in targeting cyclooxygenase enzymes, a feature absent in piperidine-based analogs.
Structural Flexibility: Piperidine rings allow diverse substitution patterns (e.g., 3-yl vs. 4-amino), enabling tunable physicochemical properties. For instance, 3-Piperidylpropiophenone HCl’s propiophenone extension may improve hydrophobic interactions in drug-receptor binding.
Biological Activity
Overview
1-Piperidin-3-Yl-Ethanone Hydrochloride (CAS No. 89895-05-6) is a piperidine derivative that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound is essential in the synthesis of various medicinal agents and serves as a building block in organic chemistry. Its structure consists of a piperidine ring, which contributes to its interaction with biological targets, making it significant in drug development and pharmacological studies.
Target Interactions
this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cholinesterases, enzymes involved in neurotransmission, which suggests potential applications in treating neurological disorders. Additionally, it may act on histamine H3 and Sigma-1 receptors, influencing various signaling pathways.
Biochemical Pathways
The compound is involved in numerous biochemical pathways. For instance, it can modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. By binding to specific enzymes or receptors, it alters their activity, leading to therapeutic effects.
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, potentially effective against various pathogens.
- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its analgesic and anti-inflammatory properties, indicating its potential use in pain management therapies.
- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Study on Antimycobacterial Activity
A study evaluated 1-(Piperidin-3-yl)thymine amides as inhibitors of Mycobacterium tuberculosis. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity against this pathogen, showcasing the versatility of piperidine derivatives in drug design .
In Vivo Animal Model Studies
In animal models, varying dosages of this compound demonstrated different biological responses. At lower doses, beneficial effects such as modulation of signaling pathways were observed, while higher doses showed cytotoxic effects on tumor cells .
Cellular Effects
The compound influences various cellular processes by altering gene expression and cellular metabolism. It has been reported to affect cell signaling pathways significantly, impacting cellular functions and survival rates in different cell types.
Molecular Mechanism
The molecular mechanism involves binding to active sites on enzymes or receptors, inhibiting their function. For example, it can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts—an important mechanism for enhancing neurotransmission.
Chemical Reactions
This compound participates in several chemical reactions:
| Type of Reaction | Products Formed | Reagents |
|---|---|---|
| Oxidation | Ketones or carboxylic acids | Potassium permanganate |
| Reduction | Alcohols | Sodium borohydride |
| Substitution | Various substituted piperidine derivatives | Halogenating agents like thionyl chloride |
Q & A
Q. What are the standard synthetic routes for 1-Piperidin-3-Yl-Etanone Hydrochloride, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with ketones under acidic conditions. Key steps include:
- Amine protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions during ketone formation.
- Acid-catalyzed cyclization : Hydrochloric acid is often employed to facilitate salt formation and stabilize the product.
- Purification : Recrystallization in ethanol or methanol is common, with purity verified via titration or HPLC (referenced in similar piperidine hydrochloride syntheses) . Critical considerations: Strict moisture control, stoichiometric precision, and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
Q. How is structural characterization of 1-Piperidin-3-Yl-Ethanone Hydrochloride performed, and what tools are recommended?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Methodological steps include:
- Crystal growth : Slow evaporation of saturated solutions in polar solvents (e.g., ethanol/water mixtures).
- Data collection : Use of SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .
- Validation : ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and bond geometries . Complementary techniques: FT-IR for functional group analysis and NMR (¹H/¹³C) to confirm proton environments and carbon backbone .
Q. What analytical methods are used to assess purity, and how are thresholds validated?
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid to quantify hydrochloride content (98–102% purity range typical) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases.
- Spectroscopy : UV-Vis for detecting aromatic impurities (if applicable) and mass spectrometry (LC-MS) for molecular ion confirmation . Validation: Calibration with USP reference standards and inter-laboratory reproducibility checks .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Temperature-dependent NMR : To identify conformational flexibility in solution.
- DFT calculations : Compare experimental crystallographic bond lengths/angles with computational models (e.g., Gaussian or ORCA software).
- Cross-validation : Use multiple techniques (e.g., Raman spectroscopy for crystal packing effects) and consult crystallographic databases (e.g., Cambridge Structural Database) .
Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ketone formation efficiency.
- Process intensification : Use flow chemistry for precise control of reaction parameters (temperature, residence time).
- Byproduct profiling : LC-MS/MS to identify impurities; adjust pH or solvent polarity to suppress their formation .
- Scale-up considerations : Ensure consistent stirring rates and cooling protocols to manage exothermic reactions.
Q. How should researchers address safety concerns related to handling and storage?
- Hazard mitigation : Use fume hoods, gloves, and goggles due to potential respiratory and dermal toxicity (based on analogous piperidine hydrochlorides) .
- Storage : Airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
- Waste disposal : Neutralize with sodium bicarbonate before incineration or chemical waste treatment .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Kinetic monitoring : Use UV spectrophotometry or HPLC at timed intervals to track degradation products.
- pH-solubility profiling : Determine solubility in buffers (pH 1–12) to identify optimal formulation conditions .
Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO gaps to predict nucleophilic/electrophilic sites.
- Solvent modeling : COSMO-RS to simulate solvation effects in non-aqueous media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
